molecular formula C15H12F2N2O2 B4629211 N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide

N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide

Cat. No. B4629211
M. Wt: 290.26 g/mol
InChI Key: VHCXVUZSLJMQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DFB is a small molecule that has been shown to have a variety of potential uses in scientific research. It is a member of the benzamide family of compounds, which are known for their ability to interact with a variety of biological targets. DFB has been studied for its potential as a tool compound to help understand the function of certain proteins in the body.

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

A novel class of N-acylhydrazone (NAH) derivatives, designed from the structure of trichostatin A, acts as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds, particularly (E)-4-((2-(4-(dimethylamino)benzoyl)hydrazono)methyl)-N-hydroxybenzamide and its analogs, have shown increased acetylation of α-tubulin, affecting cell migration and indicating inhibition of HDAC6. These findings suggest the potential of HDAC6/8 as targets for future molecular therapies for cancer (Rodrigues et al., 2016).

Potential Memory Enhancers

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with N,N-dialkylaminoethoxy/propoxy moieties have been synthesized and evaluated as potential memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, indicating their potential in enhancing memory. The molecular docking and simulation studies of these derivatives establish a correlation between experimental biology and in silico results, suggesting a significant potential for these compounds in memory enhancement applications (Piplani et al., 2018).

Enhanced Chondrogenesis of Stem Cells

A study integrating epigenetic modulators into NanoScript for enhanced chondrogenesis of stem cells has shown the potential of certain benzamide derivatives in stem cell differentiation. The small molecule N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide (CTB), a CTB derivative with increased solubility, was used to modulate gene expression and induce stem cell differentiation through the alteration of chromatin architecture (Patel et al., 2015).

Histone Acetylation Modulation

CI-994, or N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], is an antitumor agent undergoing clinical trials, identified as a histone deacetylase (HDAC) inhibitor. This compound causes histone hyperacetylation in living cells, indicating its mechanism of action as an inhibitor of HDAC, suggesting a close relationship between HDAC inhibition and antitumor activity. This highlights the compound's relevance in cancer therapy through epigenetic modulation (Kraker et al., 2003).

properties

IUPAC Name

N-(3-acetamidophenyl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c1-9(20)18-11-3-2-4-12(8-11)19-15(21)10-5-6-13(16)14(17)7-10/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCXVUZSLJMQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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